molecular formula C16H27NO4 B1469918 1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid CAS No. 2197409-70-2

1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid

Cat. No.: B1469918
CAS No.: 2197409-70-2
M. Wt: 297.39 g/mol
InChI Key: CCTOBRPOSHPLBK-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid is a synthetic organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at position 1, a carboxylic acid moiety at position 2, and a 2-cyclopropylethyl side chain at position 2. The Boc group enhances stability during synthesis, while the cyclopropylethyl substituent may confer steric and electronic effects that influence solubility, reactivity, and biological activity .

Properties

IUPAC Name

3-(2-cyclopropylethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-4-5-12(13(17)14(18)19)9-8-11-6-7-11/h11-13H,4-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTOBRPOSHPLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)CCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H19_{19}NO4_{4}
  • Molecular Weight : 253.30 g/mol
  • CAS Number : Not specified in the sources but can be derived from the formula.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine ring structure allows for flexibility and binding affinity, while the tert-butoxycarbonyl group enhances stability and solubility. This structural arrangement enables the compound to potentially act as an inhibitor or modulator of various biological pathways.

Biological Activity Overview

This compound has been studied for several biological activities, including:

  • Antinociceptive Effects : Research indicates that piperidine derivatives can exhibit analgesic properties, potentially through modulation of pain pathways.
  • Anti-inflammatory Properties : The compound may influence inflammatory responses by interacting with cyclooxygenase enzymes or other mediators.
  • Neuroprotective Effects : Some studies suggest that similar piperidine compounds can protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntinociceptiveExhibited significant pain relief in animal models.
Anti-inflammatoryReduced inflammatory markers in vitro and in vivo.
NeuroprotectivePrevented neuronal apoptosis in cell cultures exposed to stressors.

Case Study 1: Antinociceptive Activity

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antinociceptive effects in rodent models. The mechanism was hypothesized to involve modulation of opioid receptors, leading to reduced pain perception.

Case Study 2: Anti-inflammatory Effects

In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Case Study 3: Neuroprotective Mechanisms

Research involving neuronal cell lines indicated that the compound could protect against oxidative stress-induced apoptosis. The protection was linked to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) levels.

Scientific Research Applications

Chemical Properties and Structure

1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid, also known as N-Boc-2-piperidinecarboxylic acid, has the molecular formula C₁₁H₁₉NO₄. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Drug Development

This compound is utilized as a precursor in the synthesis of various pharmaceuticals. Its piperidine structure is valuable for creating compounds that target neurological disorders, as piperidines are known to interact with neurotransmitter receptors. For instance, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety due to their ability to modulate serotonin pathways.

Case Study: Antidepressant Activity

A study demonstrated the antidepressant-like effects of derivatives synthesized from this compound in animal models. The compounds showed significant activity in behavioral tests such as the forced swim test and tail suspension test, indicating potential for further development into therapeutic agents for mood disorders .

PROTAC Technology

The compound serves as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to induce targeted protein degradation, which can be a powerful strategy for eliminating disease-causing proteins.

ApplicationDescription
PROTAC DevelopmentUsed as a linker to enhance the stability and efficacy of protein degraders.
Targeted TherapyAids in the design of therapies that specifically target cancer-related proteins.

Case Study: Efficacy in Cancer Models

Research has shown that PROTACs incorporating this compound effectively degraded target proteins involved in cancer progression, leading to reduced tumor growth in preclinical models. This highlights the compound's potential role in developing new cancer therapies .

Organic Synthesis

The compound is employed in various synthetic pathways due to its ability to undergo reactions such as amide formation and esterification. Its stability under different reaction conditions makes it an ideal candidate for synthesizing complex organic molecules.

Reaction TypeApplication
Amide FormationUsed to create peptide bonds for drug synthesis.
EsterificationFacilitates the formation of esters used in fragrance and flavor industries.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound exhibit inhibitory activity against specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity.

Case Study: Enzyme Inhibition

In vitro studies have shown that certain derivatives can inhibit enzymes like dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. This inhibition suggests potential applications in developing treatments for type 2 diabetes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical characteristics:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent at Position 3 pKa (Predicted/Experimental) Notable Hazards (GHS Classification)
N-Boc-2-piperidinecarboxylic acid (98303-20-9) C11H19NO4 229.27 None ~4.7 (predicted) Not listed in hazardous directories
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C17H23NO4 305.37 Phenyl N/A Requires medical consultation; no specific hazards listed
1-Boc-4-phenylpiperidine-2-carboxylic acid (261777-31-5) C17H23NO4 305.37 Phenyl N/A H302 (acute toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (1781383-17-2) C14H23NO4 269.34 Cyclopropane-1-carboxylic acid 4.78 (predicted) No hazard data provided
1-Boc-3-fluoropiperidine-3-carboxylic acid (934342-39-9) C11H18FNO4 247.26 Fluorine N/A No explicit hazards listed

Key Observations

Substituent Effects on Physicochemical Properties
  • Cyclopropane Derivatives : The cyclopropane-containing analog (CAS 1781383-17-2) exhibits a lower molecular weight (269.34 g/mol) and a predicted pKa of 4.78, suggesting moderate acidity comparable to simpler Boc-piperidinecarboxylic acids .
  • Their hazards include acute toxicity and irritation risks .
  • Fluorine Substituents : The fluorinated analog (CAS 934342-39-9) has the lowest molecular weight (247.26 g/mol), with fluorine’s electronegativity likely enhancing metabolic stability and binding specificity in pharmaceutical contexts .
Hazard Profiles
  • Phenyl-Substituted Analogs : These compounds (e.g., CAS 261777-31-5) pose significant risks, including oral toxicity (H302) and respiratory irritation (H335), likely due to aromatic ring interactions .

Preparation Methods

Overview of Piperidinecarboxylic Acid Synthesis

The core piperidinecarboxylic acid structure is commonly prepared by catalytic hydrogenation of pyridinecarboxylic acid derivatives. According to patent CN102174011A, 2-pyridinecarboxylic acid, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid serve as starting materials for producing 2-, 3-, and 4-piperidinecarboxylic acids respectively through palladium-carbon catalyzed hydrogenation under mild conditions (temperature 90–100 °C, pressure 4–5 MPa).

Parameter Condition
Catalyst Palladium on carbon (5% Pd)
Temperature 90–100 °C
Pressure 4–5 MPa (hydrogen)
Reaction time 3–4 hours
Solvent Water
Molar ratio (acid:water:catalyst) 1 : 5–8 : 0.01–0.05 (wt)

The hydrogenation converts the aromatic pyridine ring into the saturated piperidine ring while retaining the carboxylic acid functionality. After reaction, catalyst removal and crystallization steps yield the piperidinecarboxylic acid with high purity and good yield (~85% molar yield reported for 2-piperidinecarboxylic acid).

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Protection of the piperidine nitrogen is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is critical to prevent side reactions during further functionalization and to improve compound stability.

  • The piperidinecarboxylic acid is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran.
  • A base, commonly triethylamine or sodium bicarbonate, is added to deprotonate the amine.
  • Boc2O is added dropwise at low temperature (0–5 °C) to control the reaction rate.
  • The reaction mixture is stirred until completion (monitored by TLC or HPLC).
  • The product, 1-(tert-Butoxycarbonyl)-piperidinecarboxylic acid, is isolated by extraction and crystallization.

This method is well-established for selective N-protection of amines in amino acid derivatives.

Alkylation at the 3-Position: Introduction of the 2-Cyclopropylethyl Group

The 3-substituted piperidine derivative with a 2-cyclopropylethyl side chain requires regioselective alkylation at the 3-position of the piperidine ring.

General approach:

  • Starting from the Boc-protected 2-piperidinecarboxylic acid, the 3-position is activated for nucleophilic substitution.
  • This can be achieved by lithiation or enolate formation at the 3-position using strong bases such as lithium diisopropylamide (LDA) at low temperature.
  • The lithiated intermediate is then reacted with 2-bromoethylcyclopropane or a suitable electrophilic cyclopropylethyl derivative to introduce the side chain.
  • The reaction is quenched, and the product is purified by chromatography or crystallization.

This approach requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Purification and Characterization

After synthesis, the compound is purified by recrystallization or chromatographic techniques to achieve high purity required for pharmaceutical intermediates.

Analytical methods include:

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Hydrogenation 2-pyridinecarboxylic acid, Pd/C, H2, water, 90–100 °C, 4–5 MPa, 3–4 h Reduce pyridine to piperidine ring High yield, mild conditions
2. Boc Protection Boc2O, base (Et3N), DCM or THF, 0–5 °C Protect piperidine nitrogen Prevents side reactions
3. 3-Position Alkylation LDA, 2-bromoethylcyclopropane, low temp Introduce 2-cyclopropylethyl side chain Requires regioselectivity control
4. Purification and Analysis Recrystallization, chromatography, NMR, MS, HPLC Obtain pure final compound Confirm structure and purity

Research Findings and Industrial Relevance

  • The hydrogenation method using Pd/C catalyst is favored industrially due to its simplicity, low side reactions, and scalability.
  • Boc protection is a standard, reliable method for amine protection in pharmaceutical synthesis.
  • Alkylation at the 3-position with a cyclopropylethyl group is less commonly reported but can be achieved with strong bases and suitable electrophiles, enabling the synthesis of complex piperidine derivatives.
  • The overall route is modular, allowing for variations in side chains for medicinal chemistry optimization.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid?

Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride or Boc-Cl under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Cyclopropylethyl Substitution : Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) for introducing the 2-cyclopropylethyl group. Reaction conditions often involve inert atmospheres, cesium carbonate as a base, and temperatures between 40–100°C .
  • Carboxylic Acid Functionalization : Hydrolysis of esters or protected intermediates using HCl/water at elevated temperatures (93–96°C) to yield the free carboxylic acid .
    Reference Workflow : L-aspartic acid derivatives have been used in asymmetric syntheses of similar Boc-protected piperidinecarboxylic acids, suggesting chiral pool strategies for stereochemical control .

Advanced: How can stereochemical integrity be ensured during the synthesis of this compound?

Answer:

  • Chiral Pool Strategy : Start with enantiopure precursors like L-aspartic acid β-tert-butyl ester, as demonstrated in asymmetric syntheses of related Boc-piperidinecarboxylic acids. This ensures retention of configuration at the piperidine ring .
  • Catalytic Asymmetric Methods : Use chiral ligands (e.g., tert-butyl XPhos) in palladium-catalyzed steps to control stereochemistry during cyclopropylethyl group installation .
  • Monitoring : Employ chiral HPLC or polarimetry to verify enantiomeric excess (ee) at intermediate stages.

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazard Classification : Based on structurally similar Boc-piperidine derivatives, the compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Protective Measures :
    • PPE : Nitrile gloves, lab coat, and safety goggles. Use EN 166-certified eye protection for splash risks .
    • Engineering Controls : Work in a fume hood to avoid inhalation of dust/aerosols.
    • Emergency Response : For skin contact, wash immediately with water; for ingestion, seek medical attention .

Advanced: What analytical methods are effective in characterizing this compound and its synthetic intermediates?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the cyclopropylethyl group and Boc protection.
  • Mass Spectrometry : High-resolution MS (e.g., Exact Mass 306.1558) to validate molecular formula and detect by-products .
  • Chromatography : Reverse-phase HPLC to assess purity, especially after Boc deprotection steps.
  • X-ray Crystallography : For resolving stereochemical ambiguities in crystalline intermediates .

Advanced: How should researchers address inconsistent yields in palladium-catalyzed coupling steps?

Answer:

  • Variable Optimization :
    • Temperature : Higher temperatures (e.g., 100°C vs. 40°C) may improve reaction rates but risk side reactions.
    • Catalyst Loading : Adjust Pd(OAc)₂ and ligand (tert-butyl XPhos) ratios to balance cost and efficiency .
  • By-Product Analysis : Use LC-MS to identify undesired adducts (e.g., dehalogenation products or ligand-derived impurities).
  • Alternative Bases : Test cesium carbonate against potassium phosphate for improved solubility and reactivity .

Basic: What are the common applications of this compound in academic research?

Answer:

  • Medicinal Chemistry : As a building block for protease inhibitors or GPCR-targeted ligands due to its rigid piperidine scaffold and Boc-protected amine.
  • Peptide Mimetics : The carboxylic acid group enables conjugation to amino acids or other pharmacophores via amide bond formation.
  • Stereochemical Studies : As a model compound for exploring asymmetric synthesis strategies in heterocyclic chemistry .

Advanced: How can researchers mitigate decomposition during Boc deprotection?

Answer:

  • Acid Selection : Use HCl in dioxane/water instead of TFA to avoid side reactions with the cyclopropylethyl group.
  • Temperature Control : Conduct deprotection at 50°C (not exceeding 96°C) to prevent acid-catalyzed ring-opening of the cyclopropane .
  • Real-Time Monitoring : Track reaction progress via FTIR to detect CO₂ release (Boc cleavage) and terminate promptly.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid

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